N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide

Description

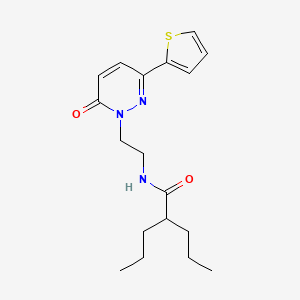

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide is a synthetic organic compound characterized by a pyridazinone core substituted with a thiophen-2-yl group at the 3-position and an ethyl-linked 2-propylpentanamide side chain. The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is a pharmacologically significant heterocycle known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The thiophene ring, a sulfur-containing aromatic system, enhances lipophilicity and may improve membrane permeability or target binding .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-propylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-3-6-14(7-4-2)18(23)19-11-12-21-17(22)10-9-15(20-21)16-8-5-13-24-16/h5,8-10,13-14H,3-4,6-7,11-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULWVMWRCBJUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide, a compound characterized by its unique pyridazine and thiophene structures, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 447.5 g/mol. The presence of the thiophene ring and the pyridazine core contributes to its biological activity, as these moieties are known for their interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function through:

- Enzyme Inhibition : Similar to other sulfonamide derivatives, it may inhibit enzymes by mimicking natural substrates.

- Receptor Interaction : The pyridazinone core can engage in hydrogen bonding and hydrophobic interactions with receptors, influencing various signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including:

- KB (human oral epidermoid carcinoma)

- HepG2 (human liver cancer)

- A549 (human lung carcinoma)

- MCF7 (human breast cancer)

- Antimicrobial Properties : Compounds within the same structural family have demonstrated antimicrobial activity against various pathogens, suggesting potential use in treating infections .

- Anti-inflammatory Effects : The thiophene moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Identified potent anticancer agents among podophyllotoxin derivatives with similar structural features, showing significant cytotoxicity against multiple cancer cell lines. |

| Explored the antimicrobial properties of related pyridazine compounds, demonstrating effectiveness against bacterial strains. | |

| Study 3 | Provided a comprehensive analysis of chemical properties and potential biological activities linked to the compound's structure. |

Scientific Research Applications

Biological Activities

1. Antitumor Activity

Research has indicated that compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide exhibit promising antitumor properties. A study evaluated various hydrazide derivatives, demonstrating that modifications to the pyridazine structure can enhance cytotoxic effects against cancer cell lines .

2. Antimicrobial Properties

The presence of thiophene and pyridazine rings in the compound is known to contribute to antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation .

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties, where modifications in the chemical structure can lead to enhanced neuroprotective effects in models of neurodegenerative diseases . This opens avenues for research into its application in treating conditions like Alzheimer's and Parkinson's diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antitumor Activity : A group of researchers synthesized a series of pyridazine derivatives and tested their cytotoxicity against human cancer cell lines, revealing that certain structural modifications significantly increased potency .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiophene-containing compounds, demonstrating that those with pyridazine derivatives exhibited enhanced activity against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Comparison

Pyridazinone vs. Quinolone/Thiazole Derivatives

- Quinolone Derivatives: Foroumadi et al. synthesized quinolone-thiophene hybrids (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) with potent antibacterial activity against multidrug-resistant Staphylococcus aureus. The quinolone core provides a broader π-system for DNA gyrase inhibition, whereas the pyridazinone in the target compound may favor alternative targets like kinases or HDACs .

- Thiazole Derivatives: Masunari et al. reported 5-nitrothiophene-thiazole hybrids with antimicrobial activity. The thiazole ring’s sulfur and nitrogen atoms enhance electronic diversity, but the pyridazinone’s dual nitrogen atoms may confer stronger polar interactions .

Thiophen-2-yl Substituent Comparison

The thiophen-2-yl group in the target compound is a recurring motif in antimicrobial and anticancer agents:

- Pharmacopeial Analogues : Compounds like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]amine () utilize thiophene for enhanced lipophilicity and CNS penetration. The target compound’s thiophene may similarly improve bioavailability .

- In Silico-Designed Inhibitors : Compound 2 from Santos-Filho et al. (N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide) shows thiophene’s role in stabilizing hydrophobic pockets in protein targets, a feature likely shared by the target compound .

Side Chain Comparison: 2-Propylpentanamide vs. Other Amides

- HDAC Inhibitor Analogues: The HDAC inhibitor 2-(N-(2-hydroxyphenyl)-2-propylpentanamide) () shares the 2-propylpentanamide chain with the target compound.

- Piperazinyl Quinolones: Foroumadi’s N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl] derivatives use ethyl-linked piperazine for solubility and bacterial target affinity. The target compound’s ethyl-pyridazinone linkage may balance rigidity and flexibility for optimized binding .

Comparative Data Table

Research Findings and Hypotheses

- Antimicrobial Potential: The thiophen-2-yl and pyridazinone motifs align with compounds active against multidrug-resistant pathogens. However, the target compound’s lack of nitro or piperazine groups (common in antibacterials) may limit this activity unless the amide side chain compensates .

- HDAC Inhibition : Structural similarity to ’s HDAC inhibitor suggests possible epigenetic activity. Computational docking studies are recommended to validate zinc-binding capacity .

- Pharmacokinetics : The 2-propylpentanamide chain may enhance metabolic stability compared to ester- or hydroxyl-containing analogues, as seen in HDAC inhibitors .

Q & A

Basic: What are the optimal synthetic routes for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide?

Methodological Answer:

The synthesis typically involves multi-step pathways:

- Step 1: Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or via Pd-catalyzed coupling for thiophene incorporation .

- Step 2: Alkylation or acylation of the pyridazinone nitrogen using ethyl bromoacetate or similar reagents under reflux conditions in solvents like THF or DMSO .

- Step 3: Amide coupling with 2-propylpentanamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Critical parameters include temperature control (60–80°C for cyclocondensation), inert atmosphere for Pd-catalyzed steps, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, pyridazinone carbonyl at ~165 ppm) .

- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for pyridazinone, amide I band at ~1650 cm⁻¹) .

- X-ray Crystallography: Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement); requires high-purity single crystals grown via slow evaporation in ethanol/water .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., IC₅₀ discrepancies)?

Methodological Answer:

- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for antitumor activity) and protocols (e.g., MTT assay at 48h incubation) .

- Control Variables: Normalize results to reference compounds (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Meta-Analysis: Compare datasets using ANOVA or t-tests; consider structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify substituent-dependent trends .

Advanced: What computational methods are suitable for predicting interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against enzymes (e.g., human leukocyte elastase) using PyMOL for binding pose visualization; prioritize hydrogen bonds with catalytic residues (e.g., Ser195) .

- Molecular Dynamics (GROMACS): Simulate ligand-protein stability (50 ns trajectories, AMBER forcefield) to assess conformational changes .

- QSAR Models: Train on IC₅₀ datasets to correlate electronic descriptors (e.g., HOMO-LUMO gap) with activity .

Advanced: How does the thiophene moiety influence bioactivity and electronic properties?

Methodological Answer:

- Electronic Effects: Thiophene’s sulfur atom enhances π-electron density, stabilizing charge-transfer interactions with aromatic residues (e.g., Tyr in enzyme pockets) .

- Bioisosteric Replacement: Compare with furan or phenyl analogs to quantify potency shifts (e.g., thiophene improves IC₅₀ by 2-fold in enzyme inhibition) .

- Spectroscopic Analysis: UV-Vis (λmax ~270 nm for thiophene π→π* transitions) and cyclic voltammetry (oxidation peaks at +1.2 V) validate electronic contributions .

Advanced: What in vitro and in vivo models are appropriate for pharmacological evaluation?

Methodological Answer:

- In Vitro:

- Enzyme Assays: Fluorescent substrates for elastase or COX-2 inhibition (IC₅₀ determination via fluorimetry) .

- Cell Culture: Use primary hepatocytes for metabolic stability or cancer lines (e.g., HCT-116) for apoptosis assays (Annexin V/PI staining) .

- In Vivo:

- Murine Models: LPS-induced inflammation for anti-inflammatory testing; xenografts for antitumor efficacy (dose: 10–50 mg/kg, oral/IP) .

- PK/PD Studies: LC-MS/MS for plasma concentration profiling; monitor liver enzymes (ALT/AST) for toxicity .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

- Systematic Substitution: Synthesize analogs with modified substituents (e.g., CF₃, OCH₃ at pyridazinone C-3) .

- Bioactivity Correlation: Cluster IC₅₀ values using PCA to identify critical substituents (e.g., thiophene vs. phenyl at C-3 reduces IC₅₀ by 40%) .

- Crystallographic Data: Overlay X-ray structures to map steric clashes or favorable interactions (e.g., thiophene improves hydrophobic packing) .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

- Polymorphism: Screen crystallization solvents (e.g., DMF/water vs. acetone) to isolate stable polymorphs .

- Crystal Quality: Optimize supersaturation via vapor diffusion; use cryocooling (100 K) to mitigate disorder .

- Data Collection: Resolve twinning with SHELXD; employ high-flux synchrotron sources (λ = 0.7–1.0 Å) for weak reflections .

Advanced: How to compare its efficacy with structurally similar compounds?

Methodological Answer:

- Bioactivity Benchmarking: Use standardized assays (e.g., IC₅₀ ratios against pteridinone derivatives; see Table 1 in ).

- Thermodynamic Profiling: ITC to measure binding ΔG (e.g., thiophene analog shows ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for furan) .

- Statistical Tools: Apply Mann-Whitney U tests to compare logP values and bioavailability (e.g., thiophene improves logP by 0.8 units) .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

- Metabolite Identification: LC-HRMS to detect reactive intermediates (e.g., epoxide formation via CYP450) .

- Prodrug Design: Mask amide groups with ester linkers to reduce hepatic toxicity .

- In Silico Tox Prediction: Use Derek Nexus to flag structural alerts (e.g., thiophene-S oxidation risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.